Exendin (9-39)

説明

Exendin (9-39) is a peptide that acts as an antagonist of the glucagon-like peptide-1 (GLP-1) receptor. It is derived from exendin-4, which is a 39 amino acid peptide isolated from the salivary secretions of the Gila monster (Heloderma suspectum) and shares 53% sequence similarity with GLP-1 . Exendin (9-39) has been shown to correct fasting hypoglycemia in SUR-1–/– mice by lowering cAMP in pancreatic β-cells and inhibiting insulin secretion . This peptide has potential therapeutic implications for conditions such as congenital hyperinsulinism and type 2 diabetes .

Synthesis Analysis

Exendin (9-39) is synthesized as a truncated form of exendin-4, which is a potent agonist of the GLP-1 receptor. The synthesis involves the removal of the first eight amino acids of exendin-4, resulting in a peptide that acts as an antagonist at the GLP-1 receptor . This modification is crucial for its function, as the truncated peptide inhibits the actions of GLP-1 and exendin-4, such as stimulation of insulin secretion and cAMP production .

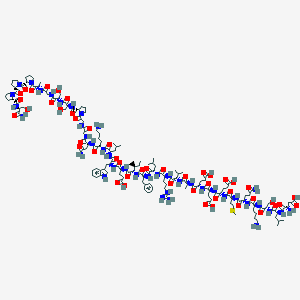

Molecular Structure Analysis

The molecular structure of exendin (9-39) is characterized by the absence of the first eight amino acids of exendin-4, which is essential for its antagonistic properties. The structure of exendin-4, from which exendin (9-39) is derived, is similar to that of GLP-1, with a 53% amino acid homology . The structural relationship between exendin (9-39) and GLP-1 is critical for its ability to interact with the GLP-1 receptor and modulate its activity .

Chemical Reactions Analysis

Exendin (9-39) interacts with the GLP-1 receptor, leading to a decrease in intracellular cAMP levels and a reduction in insulin secretion . This interaction is receptor-dependent and is not due to the endogenous production of GLP-1, as it occurs even in the absence of detectable preproglucagon mRNA levels and GLP-1 . The peptide also inhibits the glucose-stimulated insulin secretion (GSIS) in a cAMP-dependent manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of exendin (9-39) are influenced by its peptide nature. It is a competitive antagonist of GLP-1, which means it binds to the same receptor as GLP-1 but does not activate it . The peptide's actions are dose-dependent, and it has been shown to decrease insulin action and the disposition index in healthy humans . Additionally, exendin (9-39) can reduce the likelihood of hypoglycemia in children with hyperinsulinism .

Relevant Case Studies

In a study involving SUR-1–/– mice, exendin (9-39) was found to raise fasting blood glucose levels to those of wild-type littermates, without affecting glucose tolerance, body weight, or insulin sensitivity . Another study demonstrated that exendin (9-39) decreases insulin action and the disposition index in healthy humans, suggesting that it has direct effects on hormone secretion and β-cell function as well as glucose metabolism . In children with congenital hyperinsulinism, exendin (9-39) increased fasting and postprandial plasma glucose and decreased the incidence of hypoglycemia .

科学的研究の応用

1. Endocrinology

- Summary of Application : Exendin (9-39) is used to study the direct effects on insulin action, β-cell function, and glucose metabolism in nondiabetic subjects .

- Methods of Application : Subjects were infused with glucose containing [3-3H]glucose to mimic systemic appearance of glucose after a meal. Exendin (9-39) was administered at two different infusion rates: 30 pmol/kg/min and 300 pmol/kg/min .

2. Pharmacology

- Summary of Application : Exendin (9-39)NH2 is used to understand its binding affinity to the GLP-1 receptor and its effects on fasting and postprandial levels of glucose and glucagon .

- Methods of Application : A systematic literature review of 44 clinical studies was conducted to analyze the usage of Exendin (9-39)NH2 in humans. Various infusion regimens and dosages were applied across these studies .

- Results : The administration of Exendin (9-39)NH2 in different populations showed significant increases in fasting and postprandial glucose and glucagon levels, with inconsistent effects on insulin and C-peptide levels, gastric emptying, appetite sensations, and food intake .

3. Gastroenterology

- Summary of Application : Exendin (9-39) has been investigated for its effects on gastrointestinal transit, particularly after gastric bypass surgery .

- Methods of Application : The peptide was infused at a rate of 300 pmol/kg/min to study its dose-response effects on gastrointestinal transit .

- Results : The study suggested that Exendin (9-39) can accelerate gastrointestinal transit post-gastric bypass .

4. Metabolic Research

- Summary of Application : Exendin (9-39) is utilized to assess its unique effects on hormone secretion and glucose metabolism in healthy subjects .

- Methods of Application : Similar to the endocrinology application, Exendin (9-39) was infused at varying rates to observe its effects on metabolic parameters .

- Results : The research concluded that Exendin (9-39), but not GLP-1-(9,36)amide, decreases insulin action and DI in healthy humans .

7. Pediatric Endocrinology

- Summary of Application : Exendin (9-39) is investigated for its potential to increase fasting and postprandial plasma glucose and decrease the incidence of hypoglycemia in children with congenital hyperinsulinism (HI) .

- Methods of Application : An open-label, four-period crossover study was conducted. Different dosing regimens of Exendin (9-39) were assessed during fasting and during a mixed-meal tolerance test (MMTT) and an oral protein tolerance test (OPTT) .

- Results : Treatment with Exendin (9-39) resulted in a significant increase in the area under the curve (AUC) of glucose during the MMTT and OPTT. It also reduced the likelihood of hypoglycemia in children with HI .

8. Oncology

- Summary of Application : Exendin (9-39) conjugated to a cell-penetrating peptide (CPP) is explored for its enhanced tumor uptake and retention, which could be beneficial for antagonist-based in vivo imaging of GLP1R .

- Methods of Application : The study involved the conjugation of Exendin (9-39) to the CPP and the evaluation of its in vivo tumor uptake and retention .

- Results : The conjugation to CPP significantly improved the internalization and tumor retention of Exendin (9-39), suggesting its potential for in vivo imaging applications .

Safety And Hazards

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)/t78-,79-,80-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,119-,120-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVKKHALHSUMB-MVNVRWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H234N40O47S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158156 | |

| Record name | Exendin (9-39) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exendin (9-39) | |

CAS RN |

133514-43-9 | |

| Record name | Exendin (9-39) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)